Cuban-1-ylmethanesulfonyl chloride
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Overview
Description
Cuban-1-ylmethanesulfonyl chloride is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activities. The compound is characterized by its distinctive cubane framework, which imparts unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cuban-1-ylmethanesulfonyl chloride typically involves the reaction of cubane-1-methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods: The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Cuban-1-ylmethanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction: The compound can be reduced to the corresponding sulfonamide or sulfonic acid under appropriate conditions.
Oxidation: Oxidative reactions can convert the sulfonyl chloride group to sulfonic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, and primary amines are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products Formed:
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate salts.
Reduction: Products include sulfonamides and sulfonic acids.
Oxidation: Products include sulfonic acids and their derivatives.
Scientific Research Applications
Cuban-1-ylmethanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and functionalized cubane derivatives.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for bioactive molecules.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Cuban-1-ylmethanesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The cubane framework provides a rigid and sterically hindered environment, which influences the reactivity and selectivity of the compound in chemical reactions. The molecular targets and pathways involved depend on the specific derivatives formed and their interactions with biological systems.
Comparison with Similar Compounds
Methanesulfonyl Chloride: A simpler analog without the cubane framework, used in similar nucleophilic substitution reactions.
Benzenesulfonyl Chloride: Another sulfonyl chloride compound with an aromatic ring, used in organic synthesis.
Tosyl Chloride: A sulfonyl chloride with a toluene group, commonly used as a protecting group in organic synthesis.
Uniqueness: Cuban-1-ylmethanesulfonyl chloride is unique due to its cubane structure, which imparts distinct reactivity and properties compared to other sulfonyl chlorides. The rigidity and strain of the cubane framework make it a valuable building block in the synthesis of complex molecules and materials.
Properties
IUPAC Name |
cuban-1-ylmethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c10-13(11,12)1-9-6-3-2-4(6)8(9)5(2)7(3)9/h2-8H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JORXSUBGUOOKQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C12C3C4C1C5C4C3C25)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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